4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid
Description
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS: 1038311-12-4) is a 1,2,4-oxadiazole derivative characterized by a tert-butyl substituent at the 3-position of the oxadiazole ring and a butanoic acid chain at the 5-position. This compound is synthesized via two primary routes:
- Amidoxime Route: Reaction of tert-butylamidoxime with 4-aminobenzoic acid, activated by CDI, followed by cyclodehydration at 120°C .
- 1,3-Dipolar Cycloaddition: A one-pot method involving nitrile oxides and nitriles .
Its structure is confirmed by X-ray crystallography, revealing intermolecular hydrogen bonding (N–H···N and C–H···O) that stabilizes its crystalline lattice . The compound serves as a precursor for bioactive analogs, such as antitumor agents, with derivative 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione showing potent activity (mean IC50: 9.4 µM) against 11 cancer cell lines .
Properties
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)9-11-7(15-12-9)5-4-6-8(13)14/h4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKFXXQFHATUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038311-12-4 | |
| Record name | 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts to activate tert-butylamidoxime, leading to the formation of the oxadiazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its biological activities, particularly as a potential anti-cancer agent. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in glioblastoma cells, suggesting that 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid may enhance the efficacy of cancer treatments through targeted mechanisms .
Case Study: Anti-Cancer Activity
A study on oxadiazole derivatives demonstrated their ability to significantly reduce cell viability in glioblastoma cell lines. The mechanism involved DNA damage leading to increased apoptosis rates. This suggests that compounds like this compound could be further explored for their therapeutic potential in oncology .
Anti-Diabetic Properties
Research has also highlighted the anti-diabetic effects of oxadiazole derivatives. In vivo studies using genetically modified models such as Drosophila melanogaster have shown that certain derivatives can lower glucose levels effectively. This positions this compound as a candidate for further investigation in diabetes management .
Case Study: Glucose Regulation
In a study focusing on the anti-diabetic properties of oxadiazole compounds, specific derivatives were noted to significantly decrease glucose levels in diabetic models. This opens avenues for developing new therapeutic agents targeting diabetes using compounds like this compound .
Agricultural Applications
Oxadiazoles have been recognized for their potential use as agrochemicals due to their bioactive properties. These compounds can serve as insecticides or fungicides, providing a sustainable option for pest control in agriculture. The specific application of this compound in this context warrants further exploration to evaluate its effectiveness against agricultural pests and diseases.
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science:
Polymer Chemistry
The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. This makes compounds like this compound valuable in the development of advanced materials for various industrial applications.
Fluorescent Materials
Research indicates that oxadiazoles may be used in the synthesis of fluorescent materials due to their electronic properties. This could lead to applications in optoelectronics and sensor technologies.
Mechanism of Action
The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid and related compounds:
Structural and Functional Insights
Substituent Effects
- tert-Butyl Group : Enhances metabolic stability and steric bulk, reducing enzymatic degradation .
- Aromatic Substituents (Phenyl, Methoxyphenyl, Pyridyl): Phenyl: Increases hydrophobicity, favoring membrane permeability . Pyridyl: Enables hydrogen bonding and metal coordination, expanding pharmacological applications .
- Chlorophenyl : Enhances lipophilicity and introduces halogen bonding, useful in receptor-ligand interactions .
Acid Chain Length
- Butanoic Acid (C4): Longer chain increases solubility in organic solvents (e.g., DMSO) compared to propanoic acid (C3) analogs .
- Propanoic Acid (C3): Shorter chain may reduce steric hindrance, improving target engagement in some cases .
Biological Activity
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid is a synthetic compound characterized by its oxadiazole ring, which is known for various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 212.25 g/mol
- CAS Number : 1038311-12-4
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound, this compound, has been studied for its potential in several areas:
Antimicrobial Activity
Studies have demonstrated that oxadiazole derivatives can possess significant antimicrobial properties. For instance:
- In vitro studies showed that oxadiazole compounds can inhibit the growth of various bacterial strains. These findings suggest the potential utility of this compound in developing new antimicrobial agents .
Anticancer Properties
The compound's structure suggests it may interact with cellular pathways involved in cancer progression:
- Cell Viability Assays : Preliminary tests indicate that this compound does not exhibit cytotoxicity up to concentrations of 100 µM in various cell lines, which is promising for therapeutic applications .
- Mechanism of Action : The oxadiazole ring may modulate enzyme activity and receptor interactions crucial for cancer cell proliferation and survival.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The oxadiazole structure can bind to specific enzymes or receptors, altering their activity.
- Steric Effects : The tert-butyl group introduces steric hindrance that may enhance binding specificity and affinity towards molecular targets .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| 4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | Structure | Antimicrobial | Contains a thiophene ring; different electronic properties |
| 1,2,4-Oxadiazole-5-butanoic acid | Structure | Less reactive | Lacks tert-butyl group; more reactive due to less steric hindrance |
Case Studies and Research Findings
Several studies have highlighted the potential of oxadiazole derivatives:
- Villemagne et al. (2020) reported on new oxadiazole compounds as potent inhibitors against Mycobacterium tuberculosis, showcasing the versatility of this chemical class in infectious disease treatment .
- Parikh et al. (2020) synthesized substituted oxadiazoles with significant anti-tubercular activity and low cytotoxicity profiles at high concentrations .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of tert-butyl-substituted amidoximes with dicarboxylic acid derivatives. For example, tert-butyl hydrazine hydrochloride (CAS 7400-27-3, as in ) can serve as a precursor for oxadiazole ring formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate intermediates. Reaction progress should be monitored using TLC (Rf ~0.3–0.5 in 3:1 ethyl acetate/hexane). Final carboxylation steps may employ protected butanoic acid derivatives (e.g., tert-butyl esters) followed by acidic deprotection .
Q. Which spectroscopic techniques are optimal for structural confirmation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to identify tert-butyl protons (δ ~1.3 ppm, singlet) and oxadiazole ring protons (δ ~6.5–8.0 ppm).
- IR : Confirm carboxylic acid C=O stretch (~1700–1720 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~267.1 for C₁₁H₁₇N₂O₃). Cross-reference with computational predictions (e.g., PubChem’s in silico tools) for validation .
Q. How should stability be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
- Photostability : Expose to UV light (λ = 254 nm) for 24–72 hours; track decomposition via UV-Vis spectroscopy (λmax ~270 nm).
- Hydrolytic Stability : Test in buffered solutions (pH 1–10) at 37°C; quantify intact compound using LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:
- Map electrostatic potential surfaces (EPS) of the oxadiazole ring to identify electrophilic regions.
- Simulate reaction pathways for ring-opening or substitution reactions. Validate predictions with experimental kinetic studies (e.g., monitoring reactions via ¹⁹F NMR if fluorinated analogs are synthesized) .
Q. What strategies resolve contradictions in spectroscopic data for substituent effects on the oxadiazole ring?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange broadening (e.g., tert-butyl group rotation barriers).
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals by correlating with adjacent carbons.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or tautomerism (e.g., oxadiazole vs. isoxazole forms) by obtaining single-crystal structures .
Q. How can structure-activity relationships (SAR) guide derivatization for biological assays?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the tert-butyl group with cyclohexyl or trifluoromethyl (see and for analogous compounds) to modulate lipophilicity (logP).
- Carboxylic Acid Modifications : Prepare esters or amides (e.g., tert-butoxycarbonyl derivatives, as in ) to assess impact on membrane permeability.
- High-Throughput Screening (HTS) : Use SPR (surface plasmon resonance) or fluorescence polarization assays to quantify binding affinities against target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
